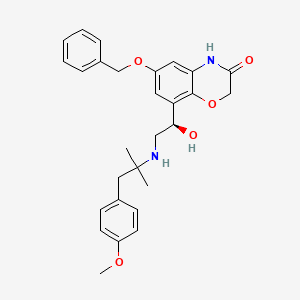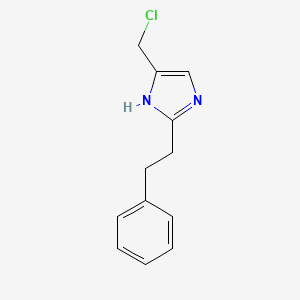
Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol), also known as Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol), is a useful research compound. Its molecular formula is C63H63O12P3 and its molecular weight is 1105.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tricresyl Phosphate (Mixture of Isomers: o-cresol, m-cresol, p-cresol) including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Tricresyl Phosphate (TCP) primarily targets the neuropathy target esterase (NTE) . NTE is an enzyme that plays a crucial role in the nervous system. Inhibition of NTE by TCP leads to a condition known as organophosphate-induced delayed neuropathy .
Mode of Action
TCP interacts with its targets through several mechanisms. One of the key mechanisms involves the formation of a saligenin cyclic o-tolyl phosphate (SCOTP) intermediate, which is a neurotoxin . This intermediate inhibits NTE, leading to the aforementioned neuropathy . TCP also exerts estrogenic effects via G protein-coupled estrogen receptor-mediated pathways .
Biochemical Pathways
The biochemical pathways affected by TCP are complex and involve several steps. New metabolites have been identified in organisms exposed to TCP, including hydrolysis, hydroxylated, methylated, demethylated, methoxylated, and glucuronide products . The methylation, demethylation, methoxylation, and glycosylation pathways of TCP isomers were observed for the first time in organisms .
Pharmacokinetics
It’s known that tcp is virtually insoluble in water but easily soluble in organic solvents like toluene, hexane, and diethyl ether .
Result of Action
The result of TCP’s action can lead to severe neurotoxic effects, including uncontrollable muscle spasms, paralyzed breathing (bradycardia), convulsions, and/or death . On a cellular level, the toxic effects of TCP mainly involve cell apoptosis, overt toxic reactivity, ROS production, membrane perturbations, and cell signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TCP. Due to its low water solubility and high adsorption to particulates, TCP is rapidly adsorbed onto river or lake sediment and soil . It’s also noted that crop plants can be affected by tri-o-cresyl phosphate released from plastic coverings .
Analyse Biochimique
Biochemical Properties
Tricresyl Phosphate interacts with various enzymes and proteins. For instance, it has been found to inhibit phenyl valerate-neuropathy target esterase (PV-NTE) activity in zebrafish . The inhibition of PV-NTE activity is not linked to the neurotoxic effects of Tricresyl Phosphate .
Cellular Effects
Exposure to Tricresyl Phosphate can lead to severe neurotoxic effects. In zebrafish, exposure to Tricresyl Phosphate led to locomotor hyperactivity lasting several hours, associated with defects in the postural control system and an impaired phototactic response .
Molecular Mechanism
It is known to inhibit PV-NTE enzymatic activity, but this inhibition is not directly linked to its neurotoxic effects . Instead, it is suggested that the molecular events involved are linked to an impairment of the balance between excitation and inhibition in neuronal circuits .
Temporal Effects in Laboratory Settings
The effects of Tricresyl Phosphate can change over time in laboratory settings. For example, in zebrafish, exposure to Tricresyl Phosphate led to locomotor hyperactivity that lasted several hours .
Propriétés
| { "Design of the Synthesis Pathway": "Tricresyl Phosphate can be synthesized by the esterification of cresols with phosphorus oxychloride.", "Starting Materials": [ "o-cresol", "m-cresol", "p-cresol", "Phosphorus oxychloride", "Sodium carbonate", "Methanol" ], "Reaction": [ "Mix o-cresol, m-cresol, and p-cresol in a reaction flask.", "Add phosphorus oxychloride dropwise to the reaction flask while stirring.", "Heat the reaction mixture to 80-90°C for 2-3 hours.", "Cool the reaction mixture to room temperature.", "Add sodium carbonate to the reaction mixture to neutralize the excess phosphorus oxychloride.", "Add methanol to the reaction mixture to dissolve the tricresyl phosphate.", "Filter the reaction mixture to remove any impurities.", "Distill the filtrate to obtain pure tricresyl phosphate." ] } | |
Numéro CAS |
1330-78-5 |
Formule moléculaire |
C63H63O12P3 |
Poids moléculaire |
1105.1 g/mol |
Nom IUPAC |
tris(2-methylphenyl) phosphate;tris(3-methylphenyl) phosphate;tris(4-methylphenyl) phosphate |
InChI |
InChI=1S/3C21H21O4P/c1-16-4-10-19(11-5-16)23-26(22,24-20-12-6-17(2)7-13-20)25-21-14-8-18(3)9-15-21;1-16-7-4-10-19(13-16)23-26(22,24-20-11-5-8-17(2)14-20)25-21-12-6-9-18(3)15-21;1-16-10-4-7-13-19(16)23-26(22,24-20-14-8-5-11-17(20)2)25-21-15-9-6-12-18(21)3/h3*4-15H,1-3H3 |
Clé InChI |
IUJIYUAKFBGBCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=C(C=C3)C.CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC(=C3)C.CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |
Synonymes |
Phosphoric Acid Tris(methylphenyl) Ester; Phosphoric Acid Tritolyl Ester; Celluflex 179C; Cresyl Phosphate; Disflamoll TKP; Durad 124; Durad 125; Durad TCP; Fyrquel 150; Imol S 140; Kronitex; Kronitex R; Kronitex TCP; Lindol; Lindol XP Plus; Nissan U |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






